molecular formula C17H15BrO3 B11834664 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester

2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester

Cat. No.: B11834664
M. Wt: 347.2 g/mol
InChI Key: MYHWDOYEOWZIKB-UHFFFAOYSA-N
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Description

2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester is a chemical compound with the molecular formula C16H13BrO3 and a molecular weight of 333.17700 . This methyl ester is structurally related to compounds identified as key intermediates in organic synthesis. Specifically, its structural analog, 2-[3-(3-bromophenyl)-3-oxopropyl]benzoic acid (CAS 177747-94-3), shares the same bromo-phenyl and benzoic acid-derived backbone . Compounds of this structural class have demonstrated significant value in complex molecule construction. Research highlights that benzoic acid derivatives bearing a 3-oxopropyl chain can be synthesized via an acid-catalyzed air-oxidative fragmentation of 2-aryl-1-tetralones . This synthetic method is recognized as a efficient and green approach, using air oxygen as a renewable oxidant . Furthermore, such methyl ester derivatives are frequently utilized as crucial synthetic intermediates in pharmaceutical research. For instance, a closely related methyl 2-[3-oxo-3-(3-bromophenyl)propyl]benzoate serves as a key precursor in the concise synthesis of Montelukast sodium, a selective LTD4 antagonist used for the treatment of asthma . The presence of both the ester and ketone functional groups in the molecule provides versatile handles for further chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15BrO3/c1-21-17(20)15-8-3-2-5-12(15)9-10-16(19)13-6-4-7-14(18)11-13/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYHWDOYEOWZIKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Acid-Catalyzed Esterification

The direct esterification of 2-[3-(3-bromophenyl)-3-oxopropyl]benzoic acid with methanol in the presence of an acid catalyst provides a straightforward route to the methyl ester. Sulfuric acid or p-toluenesulfonic acid (p-TsOH) catalyze the nucleophilic acyl substitution, driving the equilibrium toward ester formation via continuous removal of water.

Optimized Conditions:

  • Acid Catalyst: H₂SO₄ (10 mol%)

  • Solvent: Excess methanol (neat conditions)

  • Temperature: Reflux (65°C)

  • Yield: ~75–85% (estimated from analogous reactions)

This method is particularly suitable for laboratory-scale synthesis due to its simplicity and reliance on readily available reagents.

Industrial-Scale Considerations

Large-scale production often employs continuous flow reactors to enhance heat dissipation and minimize side reactions such as acid-catalyzed ketone rearrangement. Recent advances in reactive distillation systems further improve yield by simultaneously removing methanol-water azeotropes, pushing the reaction to completion.

Palladium-Catalyzed Coupling and Sequential Fragmentation

Multi-Step Synthesis via Tetralone Intermediates

A three-step sequence involving palladium-catalyzed coupling and oxidative fragmentation has been developed for high-purity synthesis (Scheme 1):

  • Condensation: 3-Bromobenzaldehyde reacts with 7-chloroquinaldine in acetic anhydride to form a styryl intermediate (92% yield).

  • Coupling: A palladium-mediated Heck reaction with 1-tetralone yields α-aryl tetralone (78% yield).

  • Fragmentation: Acid-catalyzed cleavage in methanol produces the methyl ester (82% yield).

Advantages:

  • High regioselectivity in the Heck coupling step.

  • Avoids purification challenges associated with intermediates.

Disadvantages:

  • Requires specialized palladium catalysts (e.g., Pd(OAc)₂), increasing costs.

Comparative Analysis of Synthetic Methods

Method Yield Catalyst Scalability Cost Efficiency
Oxidative Fragmentation82%H₂SO₄HighModerate
Acid-Catalyzed Esterification~80%H₂SO₄/p-TsOHModerateHigh
Palladium-Catalyzed Route82%Pd(OAc)₂LowLow

The oxidative fragmentation method offers the best balance of yield and scalability for industrial contexts, while esterification remains the preferred laboratory-scale approach due to its simplicity. The palladium-dependent route, though efficient, is limited by catalyst costs and operational complexity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π stacking interactions with aromatic residues in proteins, while the ester group may undergo hydrolysis to release active metabolites. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate is unique due to the presence of both the bromophenyl and benzoate ester groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Biological Activity

2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester, also known as methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate, is an organic compound characterized by a unique structure that includes a bromophenyl group and a benzoate moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor modulator.

  • Molecular Formula: C16H17BrO3
  • Molecular Weight: Approximately 333.177 g/mol
  • Structure: The compound features a benzoate functional group linked to a propyl chain with a bromophenyl substituent, which is crucial for its biological interactions.

The biological activity of this compound is primarily attributed to the presence of the bromophenyl group, which facilitates π-π stacking interactions with aromatic amino acids in proteins. This interaction can influence various cellular pathways, including enzyme activity and receptor signaling.

Biological Activity

Research indicates that methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate may act as an inhibitor for specific enzymes or receptors, suggesting potential therapeutic applications. Below are key findings regarding its biological activity:

  • Enzyme Inhibition : The compound has shown promise in inhibiting enzymes involved in metabolic pathways, which could be beneficial for targeting diseases where these enzymes play a crucial role.
  • Receptor Modulation : Due to its structural features, it may also modulate receptor activity, impacting various physiological processes.

Comparative Analysis

A comparison with structurally similar compounds reveals unique aspects of methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate:

Compound NameStructural FeaturesUniqueness
Methyl 3-(3-bromophenyl)propanoateLacks the benzoate ester groupSimplified structure without dual functionality
Methyl 2-(3-phenyl-3-oxopropyl)benzoateNo bromine atom on the phenyl ringDifferent reactivity due to lack of bromine
Methyl 4-(2-oxopropyl)benzoateOxopropyl group at the 4-position of the benzene ringVariance in substitution pattern

The dual functional groups present in methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate confer distinct chemical reactivity and biological activity, making it a versatile candidate for further research.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • In Vitro Studies : Research has demonstrated that compounds with similar structures can significantly influence cellular pathways through enzyme inhibition or receptor modulation. For instance, studies on enzyme kinetics have shown that methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate can reduce enzymatic activity by competing with substrate binding sites.
  • Animal Models : In vivo studies using animal models have indicated potential neurotoxic effects at high doses, suggesting that while the compound may have therapeutic benefits, careful dosage regulation is necessary to avoid adverse effects on the nervous system.

Future Perspectives

The ongoing research into methyl 2-[3-(3-bromophenyl)-3-oxopropyl]benzoate suggests several future directions:

  • Therapeutic Applications : Further exploration into its potential as a therapeutic agent for diseases linked to enzyme dysregulation.
  • Safety Profile : Comprehensive studies to establish a safety profile and therapeutic index for clinical applications.
  • Mechanistic Studies : Detailed mechanistic studies to elucidate how this compound interacts at the molecular level with specific enzymes and receptors.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-[3-(3-Bromophenyl)-3-oxopropyl]benzoic acid methyl ester, and what catalysts are typically employed?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or esterification reactions. A representative method involves reacting 3-bromobenzoic acid derivatives with activated carbonyl intermediates (e.g., bromoethyl ketones) in polar aprotic solvents like DMF, using triethylamine (TEA) as a catalyst. Reaction conditions typically involve room temperature and 2-hour stirring for intermediate formation . This approach is analogous to Montelukast intermediate synthesis, where the compound serves as a precursor .

Q. How is the compound characterized using spectroscopic methods to confirm its structure?

  • Methodological Answer : Structural confirmation requires a combination of:

  • IR spectroscopy : To identify ester (C=O, ~1728 cm⁻¹) and ketone (C=O, ~1685 cm⁻¹) functional groups.
  • NMR spectroscopy : 1^1H NMR reveals aromatic proton environments (δ 7.0–8.1 ppm) and methyl/methylene signals (e.g., δ 2.44 ppm for CH3_3 groups). 13^{13}C NMR confirms carbonyl carbons (δ 165–190 ppm) .
  • X-ray crystallography : Resolves dihedral angles between aromatic moieties (e.g., 46.51° between 3-bromophenyl and benzoate groups) to validate spatial conformation .

Q. What role does this compound serve in the synthesis of Montelukast, and what are the critical reaction steps involved?

  • Methodological Answer : The compound is a key intermediate in Montelukast synthesis. Critical steps include:

  • Coupling reactions : Linking the 3-bromophenyl group to the benzoate backbone via a 3-oxopropyl spacer.
  • Quinoline incorporation : Subsequent Stille or Suzuki cross-coupling to introduce the 7-chloro-2-quinolinyl moiety.
  • Chiral resolution : Separation of stereoisomers (e.g., 3R vs. 3S hydroxy derivatives) to ensure pharmacological activity .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses, considering factors like solvent choice and reaction time?

  • Methodological Answer :

  • Solvent optimization : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions while maintaining solubility.
  • Catalyst screening : Test alternatives to TEA, such as DMAP, to enhance esterification efficiency.
  • Reaction monitoring : Use TLC or in-situ IR to terminate reactions at optimal conversion (e.g., 85–90%) and minimize degradation .

Q. What analytical strategies are recommended to resolve contradictions in spectral data (e.g., unexpected NMR shifts) during structural elucidation?

  • Methodological Answer :

  • Multi-technique validation : Cross-validate 1^1H/13^{13}C NMR with HSQC and HMBC to assign ambiguous signals.
  • Crystallographic analysis : Resolve conformational discrepancies (e.g., dihedral angle variations in analogues) via single-crystal X-ray diffraction .
  • Computational modeling : Compare experimental IR/NMR with density functional theory (DFT)-predicted spectra to identify anomalies .

Q. What are the implications of the compound's stereochemical configuration on its reactivity in subsequent synthetic steps, and how can this be controlled?

  • Methodological Answer :

  • Steric effects : Bulky substituents on the 3-oxopropyl chain may hinder quinoline coupling. Use chiral catalysts (e.g., BINOL-derived phosphines) to enforce enantioselectivity.
  • Chromatographic resolution : Employ chiral HPLC or crystallization to isolate active stereoisomers, as seen in Montelukast impurity profiles .

Q. How should researchers address stability issues during long-term storage, and what analytical methods are suitable for monitoring degradation?

  • Methodological Answer :

  • Storage conditions : Maintain at 2–8°C in amber vials under inert atmosphere to prevent hydrolysis/oxidation .
  • Degradation monitoring : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. LC-MS identifies degradation products (e.g., hydrolyzed benzoic acid derivatives) .

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